2-Phenoxybutanenitrile
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Overview
Description
2-Phenoxybutanenitrile is an organic compound with the molecular formula C₁₀H₁₁NO. It is a nitrile derivative, characterized by the presence of a phenoxy group attached to a butanenitrile backbone. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P₄O₁₀), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
2-Phenoxybutanenitrile undergoes various chemical reactions:
Hydrolysis: In the presence of acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common reagents used in these reactions include acids, bases, reducing agents, and Grignard reagents. The major products formed are carboxylic acids, primary amines, and ketones.
Scientific Research Applications
2-Phenoxybutanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxybutanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products . The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
2-Phenoxybutanenitrile can be compared with other nitrile compounds such as:
Benzonitrile: Similar in structure but lacks the phenoxy group.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile backbone.
2-Phenoxyacetonitrile: Similar but with a shorter carbon chain.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct chemical properties and reactivity compared to other nitriles .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-phenoxybutanenitrile |
InChI |
InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
InChI Key |
BQXNOTRHDOVSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)OC1=CC=CC=C1 |
Origin of Product |
United States |
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